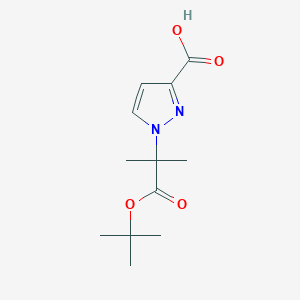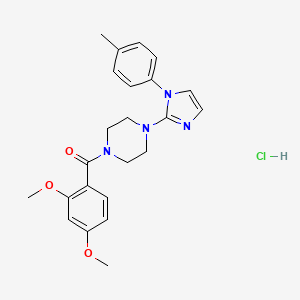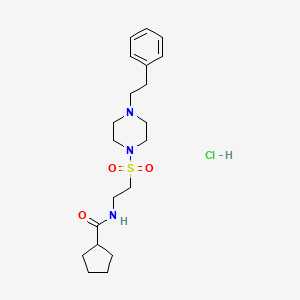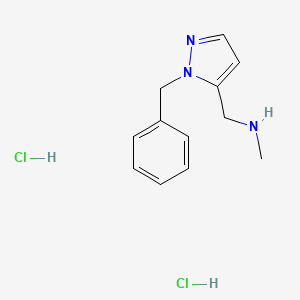
1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-tert-Butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring and a tert-butoxy group.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 1H-pyrazole-3-carboxylic acid with tert-butyl acetoacetate in the presence of a suitable catalyst. The reaction conditions typically include heating the reactants under reflux in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance production efficiency.
化学反应分析
Types of Reactions: 1-(2-tert-Butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution reactions often involve nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
科学研究应用
1-(2-tert-Butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of materials with unique properties.
作用机制
The mechanism by which 1-(2-tert-Butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
相似化合物的比较
1-(2-tert-Butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2-tert-Butoxy-2-oxoethyl)-1H-indole-5-carboxylic acid: This compound has a similar structure but differs in the heterocyclic ring.
2-tert-Butoxy-2-oxoethylzinc chloride: This compound contains a zinc atom and is used in different chemical reactions.
属性
IUPAC Name |
1-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)12(4,5)14-7-6-8(13-14)9(15)16/h6-7H,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGJPTIMANGRJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)N1C=CC(=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2995350.png)


![4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2995357.png)
![3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B2995358.png)
![1-allyl-4-(1-(2-(4-(sec-butyl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2995359.png)


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2995363.png)

![2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile](/img/structure/B2995366.png)


![4-[4-(4-Fluorophenyl)phenyl]sulfonyl-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2995373.png)
